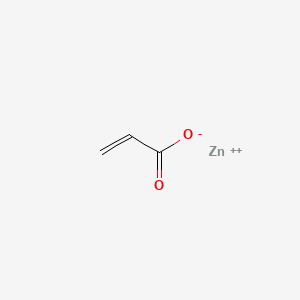

zinc;prop-2-enoate

Description

Contextualization within Polymer Chemistry and Organometallic Compounds

Zinc acrylate (B77674) (C₆H₆O₄Zn) is formally classified as an organometallic compound, a class of substances that contain at least one bond between a carbon atom of an organic molecule and a metal. europa.eusolubilityofthings.com In this case, the zinc ion is coordinated to two acrylate anions. This structure gives it a hybrid nature, exhibiting properties of both an organic monomer and a metallic salt.

Its primary role in polymer science is that of a highly effective cross-linking agent or "co-agent." researchgate.net When incorporated into polymer matrices, particularly elastomers like rubber and thermosetting resins, it can form strong ionic cross-links between polymer chains. researchgate.netnumberanalytics.com This process, often initiated by peroxide vulcanization, significantly enhances the material's physical properties. nih.gov

The ionic bonds created by zinc acrylate are distinct from the covalent bonds formed by traditional peroxide curing or the polysulfide bonds from sulfur vulcanization. numberanalytics.com These ionic networks are dynamic, possessing the ability to slide and reform under stress, which imparts superior heat resistance, mechanical strength, elasticity, and durability to the final polymer product. researchgate.netnumberanalytics.com This makes it a valuable additive in the production of high-performance materials, including adhesives, coatings, sealants, and specialty rubbers. researchgate.netopenochem.orggithub.com Furthermore, the acrylate groups allow the compound to participate directly in free-radical polymerization, acting as a monomer for the synthesis of novel polymers such as poly(zinc acrylate) (PZA). openochem.orgwiley-vch.de

Historical Trajectories and Milestones in Zinc Acrylate Research

The scientific journey of zinc acrylate is intertwined with the broader history of organometallic and polymer chemistry. The field of organometallic chemistry itself began to take shape in the mid-19th century with discoveries like diethylzinc (B1219324) in 1849. openochem.org These early findings laid the groundwork for understanding metal-carbon bonds.

A significant leap in polymer science came with the development of Ziegler-Natta catalysts in the 1950s, which revolutionized the polymerization of olefins and earned a Nobel Prize in 1963. wiley-vch.delibretexts.org This era of innovation spurred deeper investigation into metal-containing polymers and their applications. Research into metal-containing polymers began in earnest in the early 1960s, with a focus on creating materials that combined the advantages of both polymers and metals, such as thermal stability and conductivity. researchgate.net

The specific use of metal acrylates as polymer additives and cross-linkers gained traction in the following decades. Patents from the 1970s describe methods for producing zinc diacrylate by reacting acrylic acid with zinc oxide for use as an adjuvant in elastomeric compositions. google.com By the early 1990s, academic studies were investigating the performance of zinc acrylate as a cross-linking agent for unsaturated polyesters, highlighting its high reactivity compared to other monomers. nih.gov These foundational studies established zinc acrylate as a key component in the toolkit for modifying and enhancing polymer properties.

Current Research Landscape and Academic Significance of Zinc Acrylate

Today, zinc acrylate is at the forefront of several advanced research areas, reflecting its versatility and the growing demand for high-performance, functional materials. github.com

Energy Storage: One of the most significant current applications is in the field of energy storage, specifically for aqueous zinc-ion batteries. Researchers are developing poly(zinc acrylate) (PZA) as a protective coating for zinc anodes. wiley-vch.de This coating creates a stable, hydrophobic, three-dimensional network on the anode surface that facilitates the rapid transport of zinc ions while preventing the formation of dendrites and inhibiting water-induced side reactions. wikipedia.org Studies have demonstrated that this approach leads to remarkable improvements in battery performance, including a high Coulombic efficiency of 99.7% and a long cycle life. wikipedia.org

Advanced Functional Materials: The unique properties of zinc acrylate are being leveraged to create novel materials:

Antifouling Coatings: In marine applications, zinc acrylate is used as a functional monomer in self-polishing copolymers. iupac.org These smart coatings are designed to slowly release antifouling agents, providing long-term protection against marine biofouling. iupac.org

Biomedical Hydrogels: In the biomedical field, zinc acrylate is incorporated into gelatin-based hydrogels to improve their mechanical strength, making them suitable for applications like dental adhesives and tissue engineering scaffolds. wiley-vch.detaylorandfrancis.com

Environmental Remediation: Scientists are designing ion-imprinted polymers based on zinc-acrylate derivatives. americanelements.com These polymers contain cavities specifically shaped to capture and selectively remove zinc ions from contaminated water, offering a potential solution for environmental cleanup. americanelements.comresearchgate.net

The academic significance of zinc acrylate is underscored by a growing market, driven by the automotive, construction, and healthcare industries, with a particular emphasis on developing sustainable and eco-friendly materials.

Table 1: Chemical and Physical Properties of Zinc Acrylate

| Property | Value | References |

|---|---|---|

| IUPAC Name | zinc;prop-2-enoate | |

| Common Names | Zinc diacrylate, Zinc(II) acrylate | europa.eunumberanalytics.comopenochem.org |

| Chemical Formula | C₆H₆O₄Zn | europa.eu |

| Molecular Weight | ~207.5 g/mol | europa.eutaylorandfrancis.com |

| Appearance | White to off-white powder/solid | numberanalytics.comopenochem.org |

| Melting Point | 240-244 °C | numberanalytics.comtaylorandfrancis.com |

| Density | ~1.6 g/cm³ | numberanalytics.com |

Table 2: Selected Recent Research Findings on Zinc Acrylate

| Application Area | Research Focus | Key Finding |

|---|---|---|

| Energy Storage | Poly(zinc acrylate) (PZA) protective coating for zinc anodes in aqueous Zn-ion batteries. | The PZA coating enables a high Coulombic efficiency of 99.7% and stable cycling for over 700 cycles by preventing dendrite growth and side reactions. wikipedia.org |

| Marine Coatings | Synthesis of self-polishing antifouling coatings using zinc acrylate copolymers. | The resin exhibits excellent antifouling properties and a significant self-polishing performance, providing a stable release of antifoulants. iupac.org |

| Rubber Composites | Use of zinc acrylate as a co-agent in peroxide-cured rubber magnetic composites. | Significantly improves tensile strength (from <5 MPa to nearly 25 MPa) and enhances adhesion between the rubber matrix and strontium ferrite (B1171679) filler. researchgate.net |

| Biomedical Materials | Incorporation of zinc acrylate into gelatin-based hydrogel stents. | Enhances the mechanical properties of the hydrogel, contributing to its performance and suitability for medical applications. wiley-vch.de |

| Environmental Science | Synthesis of Zn(II) ion-imprinted polymers based on a salicylic (B10762653) acrylate monomer. | The polymer demonstrates high selectivity for capturing and extracting Zn(II) ions from aqueous solutions, even in the presence of interfering ions. americanelements.com |

Scope and Orientations of Advanced Scholarly Inquiry

The future of zinc acrylate research is poised to expand into increasingly sophisticated and specialized areas. Advanced scholarly inquiry is oriented towards harnessing its unique chemical characteristics to address contemporary challenges in materials science, energy, and medicine.

Key future directions include:

Sustainable Chemistry: A major focus will be on the development of "green" and more efficient synthesis routes for zinc acrylate and its polymers. This includes minimizing or eliminating the use of hazardous organic solvents and developing eco-friendly formulations, such as water-based systems, to align with global sustainability trends. github.com

Next-Generation Energy Solutions: Building on current successes, further research will aim to optimize zinc acrylate-based materials for high-performance energy storage. This involves the fine-tuning of PZA coatings and exploring novel polymer architectures to create safer, more durable, and higher-capacity aqueous batteries. wikipedia.org

Advanced Biomedical Applications: The biocompatibility of certain zinc-containing polymers opens doors for more advanced medical technologies. wiley-vch.delibretexts.org Future inquiry will likely explore the design of smart hydrogels for targeted drug delivery, materials for tissue regeneration that can respond to biological stimuli, and improved components for medical and dental devices. wiley-vch.dewikipedia.org

Nanotechnology and Electronics: Zinc acrylate serves as a valuable precursor for creating zinc-based nanostructures, such as zinc oxide (ZnO) thin films and zinc telluride (ZnTe) nanorods. wiley-vch.de Advanced research will focus on tailoring the properties of these nanomaterials for specific applications in optoelectronics, sensors, and photocatalysis.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25916-47-6 |

|---|---|

Molecular Formula |

C3H3O2Zn+ |

Molecular Weight |

136.4 g/mol |

IUPAC Name |

zinc;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Zn/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+2/p-1 |

InChI Key |

AZPHAYYLKCNMKT-UHFFFAOYSA-M |

SMILES |

C=CC(=O)[O-].[Zn+2] |

Canonical SMILES |

C=CC(=O)[O-].[Zn+2] |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Synonyms |

Durelon Durelon cement poly(zinc acrylate) ziacryl zinc polyacrylate |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Zinc Acrylate Formation

Direct Synthesis Routes for Zinc Acrylate (B77674)

Direct synthesis methods typically involve the reaction of acrylic acid with a zinc compound, often in a controlled environment to manage the exothermic nature of the reaction and prevent unwanted polymerization of acrylic acid.

The reaction between acrylic acid and zinc oxide is a widely investigated route for synthesizing zinc acrylate. This method leverages the basic nature of zinc oxide to neutralize the acidic acrylic acid, forming the zinc salt. Process optimization often focuses on controlling reaction temperature, reactant ratios, and the presence of additives to enhance yield and product characteristics.

One method involves reacting acrylic acid with zinc oxide in an organic solvent, often in the presence of a higher fatty acid (e.g., stearic acid) and an anionic surfactant. This approach aims to produce zinc acrylate with a fine constitution, facilitating easier pulverization google.com. Optimal reaction temperatures are typically maintained between 10°C and 70°C, with a preferred range of 15°C to 50°C, and reaction times can vary from 0.5 to 10 hours, ideally between 2 and 7 hours google.com. The molar ratio of acrylic acid to zinc oxide is often between 100-250 parts by weight of acrylic acid per 100 parts by weight of zinc oxide, with 150-200 parts by weight being particularly favorable google.com.

Another approach involves refluxing zinc oxide in an organic solvent with acrylic acid at temperatures ranging from 75°C to 150°C. This method includes steps for separating the water produced during the reaction and often incorporates solvent recycling for efficiency google.com. The ratio of zinc oxide to acrylic acid can be between 1:2 to 1:4 by molar substance google.com. In some procedures, zinc oxide and acrylic acid are reacted in a stoichiometric ratio using acetone (B3395972) as a solvent, with stirring for approximately 22 hours to yield zinc acrylate monomer kpi.ua.

Table 1: Synthesis of Zinc Acrylate using Zinc Oxide

| Reference | Method Description | Solvent | Temp (°C) | Time (h) | Key Additives/Conditions | Notes on Purity/Morphology |

| google.com | Reaction with fatty acid & surfactant | Organic (e.g., Toluene) | 10-70 (pref. 15-50) | 0.5-10 (pref. 2-7) | Higher fatty acid (C12-30), anionic surfactant | Fine constitution, easy pulverization |

| google.com | Reflux reaction with water separation | Organic (BP 75-150°C) | 75-150 | Varies | Water separation, solvent recycling | Incompact white powder, no pulverization needed |

| kpi.ua | Direct reaction | Acetone | Ambient (implied) | 22 | Stoichiometric ratio | Zinc acrylate monomer |

| irowater.com | Aqueous polymerization precursor (ZnO converted to ZnCl2 first) | Aqueous | 60 | 6 | Ammonium persulfate, sodium bisulfite | Forms poly(zincacrylate) gel |

Beyond zinc oxide, other zinc precursors such as zinc carbonate, zinc chloride, and zinc acetate (B1210297) can be employed in the synthesis of zinc acrylate. These reactions often proceed via an acid-base neutralization or a salt metathesis reaction.

Reacting zinc carbonate with acrylic acid in a dilute aqueous solution can yield a solution of zinc acrylate prepchem.com. When using zinc chloride as a precursor, it is often prepared by reacting zinc oxide with hydrochloric acid, followed by addition to acrylic acid. This approach, when conducted in an aqueous medium with polymerization initiators, can lead to the formation of poly(zinc acrylate) gels irowater.com. For the synthesis of specific zinc acrylate complexes, such as Zn(II) salicylic (B10762653) acrylate, zinc chloride has been reacted with salicylic acrylate in a mixture of chloroform (B151607) and methanol (B129727) at 60°C for 4 hours scielo.brredalyc.org. While these involve zinc salts, they often lead to more complex structures or polymers rather than the simple zinc acrylate monomer.

Table 2: Synthesis of Zinc Acrylate using Other Zinc Precursors

| Reference | Zinc Precursor | Acrylic Acid Source | Solvent | Temp (°C) | Time (h) | Notes |

| prepchem.com | Zinc Carbonate | Acrylic Acid | Dilute solution (aqueous) | Ambient | N/A | Forms zinc acrylate solution |

| irowater.com | Zinc Oxide (via HCl to ZnCl2) | Acrylic Acid | Aqueous | 60 | 6 | Forms poly(zincacrylate) gel |

| scielo.brredalyc.org | ZnCl₂ | Salicylic Acrylate | Chloroform–methanol (3:2, v/v) | 60 | 4 | Forms Zn(II) salicylic acrylate complex |

Solvent-Based Synthesis Approaches

The choice of solvent plays a critical role in the synthesis of zinc acrylate, influencing reaction kinetics, product solubility, purity, and morphology. Both non-aqueous and aqueous systems have been explored.

Non-aqueous solvents, such as toluene (B28343) or acetone, are frequently used in the synthesis of zinc acrylate, particularly when reacting acrylic acid with zinc oxide. These solvents can help control the reaction temperature, facilitate the removal of water formed during the reaction, and influence the particle size and crystalline form of the resulting zinc acrylate google.comgoogle.comkpi.ua. For instance, using acetone as a solvent in the reaction between zinc oxide and acrylic acid has been reported to yield zinc acrylate monomer kpi.ua. The use of specific organic solvents can lead to the formation of fine powders with desirable characteristics for subsequent applications, such as improved dispersibility google.comgoogle.com. Solvent recycling is also a consideration in these processes to enhance efficiency and reduce waste google.com.

Green Chemistry Principles in Zinc Acrylate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including zinc acrylate. Key considerations include minimizing waste, using safer solvents, improving atom economy, and employing catalytic methods.

General green chemistry strategies such as microwave-assisted synthesis, ultrasound-assisted reactions, and solvent-free conditions can also be applied to optimize the synthesis of zinc acrylate, leading to reduced reaction times, lower energy consumption, and minimized waste generation dokumen.pubroyalsocietypublishing.orgoaji.net. Adhering to the twelve principles of green chemistry, such as preventing waste, maximizing atom economy, and using safer chemicals and solvents, guides the development of more sustainable synthetic routes for zinc acrylate royalsocietypublishing.orgacs.orgmdpi.com.

Compound Name Table:

| IUPAC Name | Common Name(s) |

| zinc;prop-2-enoate | Zinc acrylate, Zinc diprop-2-enoate, Acrylic acid zinc salt, Zinc diacrylate |

Ligand Coordination Modes and Geometries within Zinc Acrylate Structures

The coordination chemistry of zinc acrylate is dictated by the interaction between the zinc(II) ion and the prop-2-enoate (acrylate) ligand. Zinc(II) ions typically adopt coordination numbers of four, five, or six, leading to geometries such as tetrahedral (Td), square pyramidal (SP), or octahedral (Oh) arrangements around the metal center. researchgate.netresearchgate.netmdpi.com The acrylate ligand, with its carboxylate group (-COO⁻), offers multiple coordination possibilities. It can act as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand, connecting two or more zinc ions. mdpi.comresearchgate.net In zinc carboxylate complexes generally, carboxylate groups have been observed to bridge between two, three, or even more zinc(II) centers, forming various linkages. mdpi.com

Specific structural studies on zinc acrylate and related compounds reveal these coordination behaviors. For instance, in diaquabis[3-(2-sulfanylphenyl)prop-2-enoato]zinc(II) dihydrate, the zinc(II) atom is four-coordinated by two oxygen atoms from the prop-2-enoate anions and two oxygen atoms from water molecules, resulting in a slightly distorted ZnO₄ square-planar arrangement. iucr.org Zinc acrylate itself can form linear infinite chain structures, where acrylate ligands bridge zinc ions. researchgate.netresearchgate.net Furthermore, under aqueous crystallization conditions, zinc acrylate has been shown to form a pentanuclear complex, [Zn₅(μ₃-OH)₂(OCOR)₈], which acts as the repeating unit of an infinite sheet-like structure, highlighting the formation of extended two-dimensional architectures. researchgate.net The coordination flexibility of both the Zn(II) ion and the carboxylate ligand is a key factor in the diversity of structures observed. researchgate.netresearchgate.netresearchgate.net

Table 1: Coordination Modes and Zinc Geometries in Zinc Acrylate-Related Structures

| Coordination Mode | Zinc Coordination Number/Geometry | Example Structure/Reference | Notes |

| Monodentate | Variable (e.g., Td, SP, Oh) | General zinc carboxylates mdpi.comresearchgate.net | Ligand binds through one oxygen atom. |

| Bidentate Chelating | Hexa-coordinate Oh | Zinc acetate dihydrate researchgate.net | Ligand binds through both oxygen atoms to the same Zn ion. |

| Bidentate Bridging | Variable (e.g., Td, SP, Oh) | Zinc acrylate chains researchgate.netresearchgate.net, Zinc acetate dimers iucr.org | Ligand bridges between two or more Zn ions. |

| Tridentate/Tetradentate | Variable (e.g., Td, SP, Oh) | Some zinc complexes mdpi.comnih.gov | More complex binding modes involving multiple donor atoms. |

| Bridging (2, 3, 4, 6, 8 Zn ions) | Variable | General zinc carboxylates mdpi.com | Illustrates the extensive network formation capability of carboxylates. |

| Aqua Coordination | Four-coordinate SP (ZnO₄) | Diaquabis[3-(2-sulfanylphenyl)prop-2-enoato]zinc(II) dihydrate iucr.org | Water molecules also participate in coordination. |

Investigation of Structural Polymorphism and Isomerism in Zinc Acrylate Complexes

Structural polymorphism, the ability of a solid material to exist in more than one crystalline form, is a significant aspect of solid-state chemistry. While specific studies detailing the polymorphism of zinc acrylate itself are not extensively covered in the provided literature, research on related zinc carboxylates offers insights. For instance, zinc soaps, such as zinc undecanoate, have been shown to exhibit distinct crystalline polymorphs (forms A, B, and C) with subtle differences in their layered structures and alkyl chain packing. researchgate.net These polymorphs arise from variations in the orientation of ZnO₄ tetrahedra and the packing arrangements of the organic chains. researchgate.net

Furthermore, the concept of polymer-induced polymorphism has been observed in zinc-based metal-organic frameworks (MOFs), such as the ZIF-8/ZIF-L system. rsc.org In such cases, the presence of polymers during synthesis can influence the resulting MOF phase, leading to different structural forms. This suggests that zinc acrylate, when incorporated into MOFs or other coordination polymers, might also exhibit polymorphism controllable by synthesis conditions or the presence of other components. Isomerism in zinc acrylate complexes could potentially arise from different coordination modes of the acrylate ligand or variations in the packing of molecular units in the solid state, although specific examples of isomerism in zinc acrylate are not detailed in the provided snippets.

Table 2: Polymorphism in Zinc Carboxylate Systems

| Compound Class | Polymorph Designation | Key Structural Difference | Potential Influence | Reference |

| Zinc Soaps (e.g., Zinc Undecanoate) | A, B, C | Layer stacking, ZnO₄ orientation, alkyl chain packing | Different physical properties | researchgate.net |

| Zn-based MOFs (e.g., ZIF-8/ZIF-L) | Different phases | Metal:ligand ratio, presence of co-polymers | Enhanced properties | rsc.org |

Influence of Synthesis Parameters on Crystal Structure and Morphology

The synthesis conditions play a crucial role in determining the crystal structure and morphology of zinc acrylate-based materials. For inorganic nanomaterials like zinc chalcogenides, parameters such as capping agents, reaction temperature, and reactant concentration are known to significantly influence the size, shape, and surface properties of the resulting nanoparticles. frontiersin.org In the context of zinc carboxylate coordination polymers, variations in solvent and crystallization conditions can lead to different structural outcomes. For example, the crystallization of zinc acrylate under aqueous conditions resulted in a pentanuclear complex with a sheet-like structure, whereas the related zinc methacrylate (B99206) formed a macrocyclic complex under similar conditions. researchgate.net Similarly, the use of different solvents like DMF versus water can lead to distinct coordination polymer structures when using itaconic acid with zinc. mdpi.com

The morphology of materials containing ionic groups, such as ionomers, can also be sensitive to parameters like acid content and the degree of neutralization, affecting the formation and ordering of ionic aggregates. acs.org Studies on zinc acrylate polymerization for interpenetrating polymer networks (IPNs) indicate that variations in the concentration of polymer, monomer, crosslinker, and initiator can affect morphology and crosslinking density, influencing phase separation and incompatibility. kpi.ua These findings collectively underscore the importance of precisely controlling synthesis parameters like solvent choice, temperature, reactant concentrations, and the presence of additives to tailor the structural characteristics and morphology of zinc acrylate materials.

Table 3: Influence of Synthesis Parameters on Zinc Acrylate-Related Structures

| Parameter | Observed Effect on Structure/Morphology | Example System/Notes | Reference |

| Solvent/Crystallization Conditions | Formation of different complexes (e.g., sheet-like vs. macrocyclic) | Aqueous conditions for zinc acrylate vs. methacrylate researchgate.net; Different solvents for itaconic acid-Zn complexes mdpi.com | researchgate.netmdpi.com |

| Reactant Concentration | Affects morphology, size, and crosslinking density; influences phase separation | Zinc chalcogenides frontiersin.org; IPNs of poly(zinc acrylate) and polyacrylonitrile (B21495) kpi.ua | frontiersin.orgkpi.ua |

| Temperature | Influences nanoparticle size and shape | Zinc chalcogenides frontiersin.org | frontiersin.org |

| pH | Can lead to different coordination polymer structures | Itaconic acid-Zn complexes mdpi.com | mdpi.com |

| Acid Content/Neutralization | Influences ionic aggregate formation and ordering | Ionomers acs.org | acs.org |

| Polymer/Monomer/Crosslinker Concentration | Affects morphology, crosslinking, and incompatibility in IPNs | Poly(zinc acrylate)/polyacrylonitrile IPNs kpi.ua | kpi.ua |

Self-Assembly Principles and Supramolecular Architectures

Zinc acrylate and its derivatives serve as versatile building blocks for constructing supramolecular architectures through self-assembly. The fundamental principle often involves the coordination of the zinc(II) ion with the acrylate ligand, leading to the formation of extended structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com These structures can range from one-dimensional (1D) linear chains to two-dimensional (2D) sheets or three-dimensional (3D) networks. researchgate.netmdpi.comresearchgate.net

Zinc acrylate itself has been reported to form linear infinite chain structures. researchgate.netresearchgate.net Additionally, a pentanuclear zinc acrylate complex forms an infinite sheet-like structure, demonstrating the propensity for forming 2D supramolecular assemblies. researchgate.net Beyond simple chain or sheet formation, zinc ions can participate in more complex self-assembly processes. For instance, zinc ions coordinated with terpyridine moieties in polymer chains can form metallo-supramolecular hydrogels through metal-ligand coordination, acting as crosslinking points. mdpi.com Similarly, porphyrin-polymer conjugates featuring a zinc(II) porphyrin core can self-assemble into oligomers via intermolecular porphyrinatozinc-triazole coordination, showcasing self-assembly driven by specific metal-ligand interactions. nih.gov Even other zinc(II) complexes, such as those with Salphen ligands, can self-assemble into discrete supramolecular dimers through non-covalent interactions like hydrogen bonding and specific oxygen···oxygen interactions. researchgate.netdntb.gov.ua These examples highlight that self-assembly in zinc-containing systems can be driven by metal-ligand coordination, ionic interactions, or a combination of non-covalent forces, leading to a variety of ordered supramolecular architectures.

Table 4: Self-Assembly Principles and Resulting Supramolecular Architectures

| Self-Assembly Principle | Resulting Architecture | Driving Force/Example System | Reference |

| Metal-Ligand Coordination | 1D Chains, 2D Sheets, 3D MOFs/CPs | Zinc acrylate chains researchgate.netresearchgate.net; Zinc-terpyridine polymer hydrogels mdpi.com; Porphyrin-polymer conjugates nih.gov | researchgate.netresearchgate.netmdpi.comnih.gov |

| Ionic Interactions | Ordered ionic aggregates | Ionomers acs.org | acs.org |

| Hydrogen Bonding & O···O Interactions | Discrete Supramolecular Dimers | Zinc(II)-Salphen complexes researchgate.netdntb.gov.ua | researchgate.netdntb.gov.ua |

| Carboxylate Bridging | Extended networks (chains, layers, 3D frameworks) | General zinc carboxylates mdpi.com | mdpi.com |

Theoretical and Computational Insights into Coordination Dynamics

Theoretical and computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in understanding the coordination dynamics and electronic properties of zinc acrylate and related complexes. DFT calculations can elucidate bond strengths, electronic structures, and reaction mechanisms, providing insights into the stability and reactivity of coordination complexes. mdpi.comacs.org MD simulations, on the other hand, are useful for studying the dynamic behavior of these systems, such as ligand exchange kinetics and the formation/dissociation of coordination bonds. nih.govmit.edu

Table 5: Computational Studies on Zinc Coordination Complexes

| Computational Method | Property Studied | Key Finding/Observation | Reference |

| DFT | Electronic structure, Bond energies, Reactivity | Understanding excited states in Zn(II) complexes for catalysis acs.org; Analyzing coordination dynamics and stability mdpi.com; Predicting MOF polymorphism rsc.org | rsc.orgmdpi.comacs.org |

| Molecular Dynamics | Ligand exchange kinetics, Dynamic behavior | Kinetic lability of Zn-CQ complexes nih.gov; Metal-coordination bond rupture pathways mit.edu | nih.govmit.edu |

| X-ray Absorption/Diffraction | Structural determinants, Coordination environments | Zn-CQ interactions in solid state nih.gov; Characterization of Zn(II) complexes mdpi.comiucr.orgresearchgate.net | mdpi.comiucr.orgnih.govresearchgate.net |

| Ab initio MD | Kinetic lability, Coordination in solution/solid state | Zn-CQ complexes nih.gov | nih.gov |

| Steered MD | Metal-coordination bond rupture pathways | Heterogeneous rupture pathways, dissipative functions mit.edu | mit.edu |

Compound Name Table

| Common Name | IUPAC Name |

| Zinc Acrylate | Zinc prop-2-enoate |

Zinc Acrylate as a Crosslinking Agent in Polymer Networks

Mechanism of Crosslink Formation in Elastomers and Thermoplastics

Zinc acrylate contributes to the formation of crosslinked polymer networks through several distinct mechanisms. One primary pathway involves the formation of ionic crosslinks . In peroxide-cured elastomers, zinc acrylate can form ionic clusters through electrostatic attractions between Zn²⁺ ions and carboxylate groups. These ionic crosslinks are described as dynamic and labile, allowing for chain slippage and reformation, which contributes to improved mechanical properties and stress relaxation innospk.commdpi.comsemanticscholar.orgmdpi.com.

Crosslinking Efficiency and Network Density Control

The incorporation of zinc acrylate into polymer formulations significantly influences crosslinking efficiency and allows for control over network density. As a co-agent in peroxide curing, zinc acrylate enhances the efficiency of crosslinking reactions, leading to a higher concentration of crosslinks within the polymer matrix mdpi.comresearchgate.net. Studies indicate that zinc-based co-agents like zinc acrylate (ZDA) and zinc dimethacrylate (ZDMA) contribute to increased crosslink density mdpi.comresearchgate.net. The formation of ionic clusters via zinc acrylate is a key factor in achieving this increased network density mdpi.comresearchgate.netresearchgate.net.

The dynamic nature of these ionic crosslinks, which can slide and reform, contributes to improved material properties such as enhanced stress relaxation and greater resilience innospk.commdpi.comsemanticscholar.org. The concentration of zinc acrylate used in a formulation directly impacts the extent of crosslinking. For instance, in zinc ferulate (ZDF)-cured epoxidized natural rubber (ENR), an increase in ZDF content led to a decrease in the peak values of tan δ, indicating a greater confinement of chain motion due to increased crosslink density tandfonline.comtandfonline.com. Similarly, the amount of zinc dimethacrylate (ZDMA) has been shown to influence the salt crosslink density in natural rubber composites, affecting tensile strength researchgate.net.

Table 1: Influence of Zinc Acrylate on Crosslinking and Mechanical Properties (Illustrative Data from Related Systems)

| Polymer System / Condition | Zinc Acrylate/Derivative Concentration | Key Observation | Reference |

| Epoxidized Natural Rubber (ENR) cured with ZDF | Increased ZDF content | Decreased tan δ peak values, indicating increased confinement of chain motion due to increased crosslink density. | tandfonline.comtandfonline.com |

| Natural Rubber (NR) + Zinc Dimethacrylate (ZDMA) | Varying amounts | Higher ZDMA content leads to increased salt crosslink density, influencing tensile strength. | researchgate.net |

| Natural Rubber (NR) vulcanized with ZDMA and DCP | Not specified | Tensile strength of 1.63–3.86 MPa achieved with slight covalent crosslinks. | researchgate.net |

| Natural Rubber (NR) + Zinc Dimethacrylate (ZDMA) films | Not specified | Tensile strength of 5.38 MPa; Elongation at break of 518%. Healing efficiency of 72% (tensile strength) and 90% (elongation) after healing. | researchgate.net |

| Peroxide-cured rubber magnetic composites with ZDA/ZDMA | Not specified | Significant influence on cross-link density and overall properties. | mdpi.com |

Polymerization Kinetics and Thermodynamics in Zinc Acrylate Systems

Zinc acrylate undergoes free radical polymerization , a process fundamental to its incorporation into polymer chains and the formation of crosslinked structures cymitquimica.comtandfonline.comgoogle.comrsc.orgtandfonline.comcn-pci.comresearchgate.netcapes.gov.br. Studies have investigated the polymerization kinetics of zinc acrylate (ZnA₂) using various initiator systems, such as As₂S₃-styrene complexes in dimethyl sulfoxide (B87167) (DMSO) tandfonline.comtandfonline.com. These studies have revealed that the polymerization can follow non-ideal kinetics, potentially due to primary radical termination tandfonline.comtandfonline.comcapes.gov.br. The rate of polymerization has been observed to be influenced by the polarity of the solvent system tandfonline.comtandfonline.comcapes.gov.br.

Thermodynamic properties, such as the glass transition temperature (Tg), are critical for understanding the behavior of polymers derived from zinc acrylate. While a poly(zinc acrylate) homopolymer has been reported with a very high Tg of 421°C under specific polymerization conditions tandfonline.comtandfonline.com, zinc acrylate incorporated into composite materials often exhibits more moderate Tg values. For instance, zinc ferulate (ZDF)-cured ENR systems show tunable Tg values ranging from 4°C to 38°C, dependent on the curing agent concentration, which is influenced by the crosslink density tandfonline.comtandfonline.com.

Table 2: Polymerization Kinetics and Thermal Properties of Zinc Acrylate Systems

| Monomer/System | Initiator/Conditions | Kinetic Parameter (Ea) | Kinetic Parameter (kₚ²/kₜ) | Glass Transition Temperature (Tg) | Reference |

| Zinc Acrylate (ZnA₂) | As₂S₃-styrene complex in DMSO (90°C) | 26 kJ/mol | 1.55 × 10⁻⁴ L mol⁻¹ s⁻¹ | 421°C (Poly(ZnA₂)) | tandfonline.comtandfonline.com |

| ENR + Zinc Ferulate (ZDF) | Not specified | N/A | N/A | 4°C to 38°C (Tunable) | tandfonline.comtandfonline.com |

Post Polymerization Modification and Functionalization of Zinc Acrylate Polymers

Zinc acrylate-containing polymers can be functionalized to enhance their performance in specialized applications. For example, fluorescent resins incorporating coumarin (B35378) structures have been synthesized using zinc acrylate, resulting in improved antifouling properties compared to resins with benzoic acid essec.edu. These zinc acrylate resins are utilized in antifouling coatings, where the controlled release of zinc compounds contributes to their efficacy google.comcn-pci.comessec.edu.

The unique crosslinking capabilities of zinc acrylate also lend themselves to the development of self-healing materials. Polymers incorporating zinc dimethacrylate (ZDMA) have demonstrated self-healing behavior, attributed to the reversible nature of ionic clusters that can reform after damage researchgate.net. Furthermore, zinc acrylate is employed in the creation of composite materials, such as rubber magnetic composites where it improves adhesion to magnetic fillers and enhances mechanical properties mdpi.com. Its role in shape memory polymers (SMPs) is also notable, contributing to the tunable thermal and mechanical characteristics required for shape recovery researchgate.nettandfonline.comtandfonline.comnih.gov.

Conclusion

Zinc acrylate (B77674) serves as a valuable component in modern polymer science, facilitating robust crosslinking through ionic interactions and free radical polymerization. Its ability to enhance network density, improve mechanical properties, and enable post-polymerization functionalization makes it instrumental in developing advanced materials for diverse applications, ranging from high-performance elastomers and adhesives to specialized coatings and intelligent polymers.

Compound List

Integration into Polymer Composites and Nanocomposites

This compound, also commonly known as zinc diacrylate (ZDA), serves as a highly effective co-agent and reinforcing filler in a variety of polymer systems. Its integration leads to substantial improvements in mechanical properties and interfacial characteristics.

Reinforcement Mechanisms in Elastomer Composites (e.g., Rubber, NBR, EPDM)

The incorporation of this compound into elastomer composites, particularly during peroxide vulcanization, initiates a complex reinforcement process. During curing, the zinc-based co-agent undergoes in-situ radical polymerization. researchgate.net This results in polymerized molecules of zinc diacrylate that can aggregate to form spherical nanoparticles, which may be chemically grafted or physically adsorbed onto the elastomer chains. researchgate.net The mechanical strength of rubbers reinforced with zinc diacrylate can be significantly greater than that of materials using conventional fillers like carbon black or silica. kyoto-u.ac.jp

The reinforcement mechanism is multifaceted, involving the formation of a complex network structure within the rubber matrix. mdpi.com This network is enhanced by several key interactions:

Chemical Cross-linking: The reactive carbon-carbon double bonds in the this compound monomers can react with the elastomer chains, creating strong covalent bonds. kyoto-u.ac.jpmdpi.com This grafting of the co-agent among the rubber chains is a primary mechanism for network enhancement. researchgate.net

Ionic Clusters: The presence of zinc ions allows for the formation of ionic clusters through electrostatic attractions. researchgate.netmdpi.com These clusters act as a form of physical cross-linking, further strengthening the rubber matrix. researchgate.netmdpi.com These ionic cross-links are considered thermo-reversible, which allows the material to be processed using standard equipment while still providing significant property enhancements at operational temperatures. mdpi.com

The combination of these physical and chemical couplings leads to a notable improvement in the mechanical properties of the elastomer. mdpi.com

Table 1: Effect of this compound on Mechanical Properties of Elastomer Composites

| Property | Observation | Contributing Mechanism | Source(s) |

| Tensile Strength | Significant improvement. | Formation of chemical cross-links and strong adhesion to fillers. | researchgate.netmdpi.com |

| Hardness | Increased hardness. | Formation of an interpenetrating polymer-filler network. | researchgate.net |

| Elastic Modulus | Higher elastic moduli compared to conventional fillers. | Creation of highly cross-linked rubber layers around ZDA species. | kyoto-u.ac.jp |

| Elongation at Break | Can provide a good balance of properties, maintaining high elongation for a given hardness. | Synergistic effect of covalent and ionic cross-linking. | researchgate.net |

Interfacial Adhesion and Compatibility in Filled Polymer Systems

One of the critical functions of this compound in filled polymer systems is its ability to enhance interfacial adhesion between the polymer matrix and various fillers. mdpi.commdpi.com Good adhesion and compatibility at the filler-polymer interface are paramount for effective reinforcement. mdpi.com

This compound acts as a coupling agent or adhesion promoter. mdpi.comgoogle.com In non-polar polymers like polypropylene, which typically have poor adhesion to polar fillers, this compound can be grafted onto the polymer backbone during reactive melt extrusion. mdpi.com This process introduces polar zinc salt groups (Zn ionomers) to the polymer chains. mdpi.com These polar groups can then interact strongly with the surface of polar fillers, such as calcium sulfate (B86663) or ferrites, leading to better wetting and numerous regions of contact. mdpi.commdpi.com Scanning electron microscopy (SEM) analyses of fractured surfaces have shown stronger interfacial adhesion in composites containing this compound. mdpi.com This improved adhesion is a key factor affecting the strength of the final composite material. mdpi.com The enhancement is also evident in systems like epoxidized natural rubber (ENR), where it promotes strong interfacial interaction with fillers. tandfonline.com

Development of Hybrid Composites with Inorganic Fillers (e.g., Montmorillonite)

This compound is utilized in the formulation of advanced hybrid composites where it is combined with inorganic fillers like clays. Polymer/montmorillonite nanocomposites have garnered significant interest due to their potential for remarkable improvements in material properties at low filler concentrations. scribd.com

Hydrogel and Superabsorbent Material Development

Poly(zinc acrylate), the polymer derived from this compound, is a key component in the fabrication of hydrogels and superabsorbent materials. These materials are characterized by their three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water or aqueous solutions. nih.gov

Fabrication of Poly(zinc acrylate) Hydrogels and Their Swelling Behavior

Poly(zinc acrylate) hydrogels, often as part of a copolymer or composite system, are synthesized using methods like free radical solution polymerization. researchgate.net For instance, hybrid composite hydrogels have been created based on acrylamide (B121943) and zinc acrylate, along with components like xanthan gum and sepiolite (B1149698) clay, using a redox-initiating pair. researchgate.netresearchgate.net

The swelling behavior of these hydrogels is a critical performance characteristic. They have demonstrated high water absorbency. researchgate.net The equilibrium swelling ratio is a key parameter used to quantify this behavior. Studies on acrylamide/zinc acrylate hybrid hydrogels have reported varying swelling capacities depending on their specific formulation. researchgate.net

Table 2: Swelling Characteristics of Acrylamide/Zinc Acrylate-Based Hydrogel Composites

| Hydrogel System | Medium | Finding | Source(s) |

| Acrylamide/zinc acrylate/xanthan gum/sepiolite hybrid composite | Water at 25°C | Equilibrium swelling ratio ranges from 7.175 to 10.883 g/g. | researchgate.net |

| Acrylamide/zinc acrylate/xanthan gum/sepiolite hybrid composite (with 10 wt% sepiolite) | Water at 25°C | Maximum swelling percent determined as approximately 10600%. | researchgate.net |

| Acrylamide-sodium acrylate based hydrogel composite with sepiolite | 0.1 M NaCl, CaCl₂, and FeCl₃ solutions | Lowest swelling percent was observed in the 0.1 M FeCl₃ solution, demonstrating sensitivity to ionic strength and cation valency. | dergipark.org.tr |

The swelling process in these hydrogels is driven by the hydrophilic functional groups present in the polymer network. nih.gov In the case of poly(zinc acrylate) hydrogels, the carboxylate groups are highly hydrophilic, facilitating water sorption.

Network Integrity and Responsiveness to Environmental Stimuli

The structural integrity of poly(zinc acrylate) hydrogels is maintained by the cross-links within the polymer network. nih.gov These cross-links prevent the polymer from dissolving in water, allowing it to swell instead. nih.gov In composite systems, the incorporation of other polymers or fillers can create interpenetrating polymer networks (IPNs), which can significantly enhance mechanical strength and stability due to the topological entanglement of the polymer chains. nih.govresearchgate.net

Hydrogels based on acrylic acid and its salts, like this compound, are known to be "smart" or stimuli-responsive materials. mdpi.commdpi.com Their swelling behavior can change significantly in response to external environmental stimuli, particularly pH and ionic strength. dergipark.org.trmdpi.com

pH Responsiveness: The carboxyl groups in the acrylate network are responsible for pH sensitivity. mdpi.com At low pH, these groups are protonated (-COOH), leading to reduced electrostatic repulsion between polymer chains and thus lower swelling. At higher, more basic pH, the carboxyl groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion causes the network to expand, leading to a significant increase in swelling. mdpi.com

Temperature and Salt Responsiveness: Studies on related hydrogel composites have shown that they can exhibit higher swelling at increased temperatures. dergipark.org.tr Furthermore, the swelling capacity is typically reduced in salt solutions compared to deionized water. This is due to a decrease in the osmotic pressure difference between the hydrogel and the external solution, as well as the charge screening effect of the salt ions, which diminishes the electrostatic repulsion within the network. dergipark.org.tr The effect is more pronounced with multivalent cations (like Ca²⁺ and Fe³⁺) than with monovalent cations (like Na⁺). dergipark.org.tr This responsiveness allows the material's properties to be tuned by its surrounding environment.

Specialty Coating Formulations and Surface Engineering

In marine environments, the prevention of biofouling—the accumulation of organisms like algae and barnacles on submerged surfaces—is crucial for maintaining the operational efficiency and longevity of vessels. Self-polishing copolymer (SPC) antifouling coatings are a leading technology designed to address this challenge, and zinc acrylate is a pivotal ingredient in many modern, tin-free SPC formulations. rsc.orggd-huaren.net

The primary mechanism of these coatings involves the controlled erosion of the paint film in seawater. rsc.org Zinc acrylate-based copolymers are designed to react with the alkaline seawater (pH ≈ 8) in a process of hydrolysis or ion exchange. rsc.orggd-huaren.netca.gov The zinc acrylate moieties within the polymer matrix (Polymer-COO-Zn-OOC-Polymer) are gradually hydrolyzed, breaking the O-Zn-O linkage. mdpi.com This reaction causes the polymer to become soluble in seawater, leading to a slow and steady "polishing" of the coating surface. gd-huaren.netca.gov

This continuous surface renewal accomplishes two critical functions:

Controlled Biocide Release: As the surface layer of the coating dissolves, it steadily releases entrapped antifouling agents (biocides), such as copper pyrithione or cuprous oxide, into the water. rsc.orgspecialchem.com This ensures a consistent and long-lasting defense against marine organisms. The rate of this release is directly related to the polishing rate of the coating. rsc.org

Surface Smoothing: The polishing action removes any microscopic surface roughness where fouling organisms might otherwise attach, maintaining a smooth hull and reducing hydrodynamic drag. gd-huaren.net

Research has shown that the composition of the copolymer, including the concentration of zinc acrylate and the hydrophilicity of its comonomers (like methyl methacrylate and butyl acrylate), can be tailored to control the polishing rate and, consequently, the antifouling performance. rsc.orgmdpi.comrsc.org This allows for the design of coatings optimized for different vessel types, operational speeds, and geographical locations, providing protection for extended periods, with some formulations effective for up to 60 months. rsc.orgca.gov Field tests have demonstrated the excellent antifouling performance of zinc acrylate-based coatings, effectively inhibiting the settlement of barnacles and other organisms in various marine environments. rsc.orgmdpi.com

Table 1: Comparison of Antifouling Coating Technologies

| Coating Technology | Polishing Mechanism | Key Component Example | Performance Characteristic |

| Self-Polishing Copolymer (SPC) | Chemical hydrolysis/ion exchange in seawater. gd-huaren.netca.gov | Zinc Acrylate, Silyl Acrylate, Copper Acrylate. ca.gov | Controlled, predictable polishing and biocide release; long-term effectiveness. rsc.orgca.gov |

| Controlled Depletion Polymer (CDP) | Dissolution of an acidic binder component in alkaline seawater. ca.gov | Rosin (a natural resin). | Less controlled biocide release compared to SPCs, forming a leached, porous layer. |

Zinc acrylate is recognized for its ability to improve the adhesion of coatings to various substrates and to enhance the mechanical durability of the cured film. dataintelo.comkowachemical.com Its utility as an adhesion promoter is particularly valuable in demanding applications, such as automotive and industrial coatings, where a strong bond between the coating and the substrate is essential for longevity and performance. dataintelo.comgoogle.com

The mechanisms behind this enhancement include:

Increased Crosslinking: When incorporated into polymer systems, zinc acrylate can act as a crosslinking agent, particularly in radiation-cured or peroxide-initiated systems. google.comresearchgate.net This creates a more densely networked polymer structure, which enhances hardness, toughness, and resistance to environmental factors like moisture and heat. kowachemical.comresearchgate.net

Corrosion Resistance: In direct-to-metal (DTM) applications, zinc acrylate contributes to corrosion protection. addapt-chem.com By improving adhesion, it reduces the pathways for electrolytes to penetrate the coating and reach the metal substrate. researchgate.net Some formulations can even replace traditional anti-corrosive pigments like zinc phosphate. addapt-chem.com

Studies have demonstrated that incorporating zinc-based additives, such as zinc oxide nanoparticles in conjunction with acrylic resins, significantly enhances corrosion resistance, adhesion strength, and water resistance. researchgate.netmdpi.commdpi.com For example, modifying an acrylic resin with an alkyd resin and a modifier led to a 31.56% improvement in adhesion strength on tinplate. researcher.life

Electrochemical and Energy Storage Applications

The polymer form of zinc acrylate, poly(zinc acrylate) (PZA), is emerging as a critical material in the advancement of next-generation battery technologies, particularly for enhancing the stability and performance of zinc-based anodes and electrolytes.

Aqueous zinc-ion batteries (ZIBs) are promising for large-scale energy storage due to their low cost and inherent safety. ucl.ac.uk However, their practical application is hindered by issues with the zinc metal anode, including the formation of dendrites (tree-like structures that can cause short circuits) and undesirable side reactions with the aqueous electrolyte. ucl.ac.ukresearchgate.net

Applying a protective coating of poly(zinc acrylate) (PZA) directly onto the zinc anode surface is an effective strategy to mitigate these problems. researchgate.netchalmers.se This is often achieved by applying a zinc acrylate monomer solution to the anode and then polymerizing it in situ using UV irradiation. researchgate.net The resulting PZA layer offers several benefits:

Dendrite Suppression: The PZA coating acts as a physical barrier with a 3D interconnected network structure. researchgate.net This structure promotes a uniform flux of zinc ions (Zn²⁺) to the anode surface, guiding even deposition and stripping, thereby suppressing the growth of dendrites. researchgate.netacs.org

Inhibition of Side Reactions: The PZA layer, which can have hydrophobic properties, physically isolates the zinc anode from direct contact with the aqueous electrolyte. researchgate.netresearchgate.net This protection minimizes water-induced corrosion and the hydrogen evolution reaction (HER), which consume the anode and reduce battery efficiency. researchgate.netacs.org

Enhanced Ion Transport: The PZA coating is a polyelectrolyte that is rich in zinc ions and features a negatively charged backbone. researchgate.net This structure facilitates the rapid transport of Zn²⁺ ions while shielding against unwanted anions, leading to a high Zn²⁺ transference number and reduced energy barriers for plating and stripping. researchgate.net

Research has shown that anodes coated with PZA exhibit superior performance, including a high Coulombic efficiency of 99.7% and stable, long-life cycling for over 700 cycles in a full cell configuration. researchgate.net

Table 2: Performance of PZA-Coated Zinc Anode

| Performance Metric | Bare Zinc Anode | PZA-Coated Zinc Anode | Source |

| Coulombic Efficiency | Lower, less stable | 99.7% (stable) | researchgate.net |

| Cycling Stability (Full Cell) | Prone to rapid capacity decay | >700 cycles with 95.1% capacity retention | researchgate.net |

| Dendrite Formation | Uncontrolled growth | Suppressed, uniform deposition | researchgate.net |

| Side Reactions | Significant corrosion and HER | Persistently protected from water corrosion | researchgate.net |

In other systems, such as those using poly(acrylic acid) (PAA) as an electrolyte additive in zinc-ion batteries, the polymer reacts with the zinc anode to form a protective PAA-Zn film. acs.org This film inhibits parasitic reactions and promotes uniform zinc deposition. acs.org Furthermore, additives like poly(ethylene glycol) methyl ether acrylate have been used to create in-situ polymerized solid polymer electrolytes (SPEs) that improve ionic conductivity and the reversibility of zinc electrochemistry. encyclopedia.pubmdpi.com These advanced electrolytes are crucial for developing flexible and wide-temperature range batteries. mdpi.com The use of polymer salt electrolytes, such as a bi-salt system containing zinc salt in poly(potassium acrylate), has been shown to provide both high specific capacity and improved rate capability compared to traditional molecular salt electrolytes. diva-portal.org

Bio-related Material Science Applications (Explicitly Excluding Clinical Human Trials)

Zinc acrylate and its polymers are utilized in various biomedical material science applications due to their biocompatibility and ability to enhance the mechanical properties of biomaterials. sigmaaldrich.comsigmaaldrich.com

One significant area of application is in the development of hydrogels for tissue engineering and other biomedical uses. sigmaaldrich.comacs.org Hydrogels are soft, water-rich materials that mimic the natural extracellular matrix, but their practical use can be limited by poor mechanical strength. acs.orgnih.gov Incorporating zinc acrylate into hydrogel networks, such as those based on gelatin, creates a polyelectrolyte double-network structure. sigmaaldrich.comacs.org The zinc ions provide ionic coordination, which significantly reinforces the hydrogel's mechanical properties. acs.org For instance, a gelatin/poly(zinc acrylate) hydrogel stent was found to exhibit enhanced mechanical strength when exposed to bile, suggesting potential applications in biliary environments. acs.org Similarly, hybrid hydrogels composed of acrylamide, zinc acrylate, and natural polymers like xanthan gum are being explored for applications such as water treatment. researchgate.net

In dental materials research, zinc-containing methacrylates are incorporated into resin-based composites to impart bioactive properties. frontiersin.org The presence of zinc ions can provide antimicrobial effects, which is a desirable property for materials like denture base resins to combat issues such as denture stomatitis, often caused by fungal infections. frontiersin.org Studies have shown that modifying polymethyl methacrylate (PMMA) with zinc dimethacrylate can confer antifungal activity against Candida albicans. frontiersin.org Zinc oxide nanoparticles, often used in conjunction with acrylic resins, have also been shown to increase the flexural strength and antibacterial properties of dental composites. rsc.org

Development of Biocompatible Polymer Scaffolds for In Vitro Studies

The creation of three-dimensional platforms that mimic the natural cellular environment is crucial for in vitro studies of cell behavior, tissue development, and drug screening. Zinc acrylate and its derivatives are integral components in the fabrication of these biocompatible polymer scaffolds. These scaffolds provide structural support for cell growth and can be engineered to possess specific mechanical and biochemical properties.

Researchers have successfully developed hydrogels based on acrylate and itaconic acid loaded with zinc(II) ions. mdpi.comresearchgate.net These hydrogel matrices are noted for their high hydrophilicity, specific three-dimensional networks, and excellent biocompatibility, making them a suitable platform for developing materials for controlled-release studies. mdpi.comresearchgate.net The incorporation of zinc is achieved by binding Zn²⁺ ions to the carboxyl groups of the polymer backbone. mdpi.com

In the field of bone tissue engineering research, composite scaffolds are being developed that incorporate zinc into a polymer matrix. One study investigated a composite made of Hydroxyapatite (HAp), Poly(methyl methacrylate) (PMMA), and zinc oxide (ZnO) nanoparticles. researchgate.net While this study used ZnO, it demonstrates the principle of enhancing polymer scaffolds with zinc. The incorporation of up to 5% (w/w) ZnO was found to significantly improve the porosity, compressive strength, and swelling properties of the scaffolds. researchgate.net Furthermore, in vitro cytotoxicity tests using MG63 cells confirmed the material's good biocompatibility, indicating its suitability as a platform for bone-related cell studies. researchgate.net

Another area of research involves electroactive scaffolds for dynamic in vitro cell culture. acs.org One such 4D porous scaffold was created using a high internal phase emulsion template (polyHIPE) functionalized with a conductive polymer. acs.org The biocompatibility of similar scaffolds, specifically thiol-acrylate polymerized polycaprolactone (B3415563) polyHIPEs, has been tested using fibroblasts, which are mechanosensitive cells that reside in a 3D interconnected microenvironment in vivo. acs.org This highlights the use of acrylate-based polymers in creating complex, biocompatible structures for advanced cell culture models. acs.org

Table 1: Research Findings on Biocompatible Scaffolds Incorporating Zinc/Acrylate

| Scaffold Composition | Key Findings (In Vitro) | Application Area | Citation |

|---|---|---|---|

| Poly(acrylate/itaconic acid) + Zn²⁺ ions | High biocompatibility; suitable for controlled-release studies. | Biomaterial Platforms | mdpi.comresearchgate.net |

| HAp/PMMA/ZnO | Enhanced porosity, compressive strength, and swelling properties; good cytocompatibility with MG63 cells. | Bone Tissue Engineering Research | researchgate.net |

| PCL/PLA/ZnO-NPs | ZnO-NPs act as crosslinking points; porous morphology with homogeneous dispersion. | Soft Tissue Regeneration Research | mdpi.com |

Antimicrobial Material Design and Mechanism of Action (Excluding Human Efficacy)

Zinc acrylate is a key component in designing materials with potent antimicrobial properties for non-clinical applications, such as marine antifouling coatings. These materials are engineered to prevent the settlement and growth of microorganisms on various surfaces.

One successful approach involves the synthesis of zinc-based acrylate copolymers (ZnPs) using a bifunctional zinc acrylate monomer. researchgate.net These copolymers can be formulated into self-polishing antifouling paints. The antifouling mechanism relies on the gradual hydrolysis and leaching of the polymer from the paint surface, which releases the active antimicrobial components. researchgate.net Field tests of coatings based on these zinc acrylate copolymers have demonstrated excellent antifouling performance, inhibiting the settlement of barnacles for extended periods. researchgate.net

The fundamental mechanism of antimicrobial action of zinc-containing materials involves the activity of the zinc ion (Zn²⁺). The positively charged zinc ions are believed to attack the negatively charged cell walls of bacteria. mdpi.com This interaction disrupts the cell membrane's integrity, leading to the leakage of cytoplasmic contents and ultimately, bacterial cell death. mdpi.comrsc.org

In hydrogel systems composed of poly(acrylate/itaconic acid) loaded with zinc ions, the antimicrobial activity against E. coli was shown to be significant. mdpi.com Another study developed a zinc carboxylate monomer designed to cross-link poly(acrylic acid), creating water-swellable polymers that retain antimicrobial activity against both gram-positive (Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.net The mechanism of action for zinc-based nanoparticles can also involve the generation of reactive oxygen species (ROS), which induces oxidative stress and causes further damage to microbial cells. frontiersin.org

Table 2: Antimicrobial Mechanisms of Zinc-Acrylate Based Materials

| Material System | Target Microorganisms | Proposed Mechanism of Action | Citation |

|---|---|---|---|

| Zinc-based acrylate copolymers (ZnPs) | Marine organisms (e.g., barnacles) | Self-polishing action with controlled release of antifouling agents. | researchgate.net |

| Zinc(II)/poly(acrylate/itaconic acid) hydrogels | E. coli | Electrostatic attack of Zn²⁺ ions on negatively charged bacterial cell walls, causing leakage. | mdpi.com |

| Zinc-crosslinked poly(acrylic acid) | S. aureus, P. aeruginosa | pH-responsive release of antimicrobial zinc ions. | researchgate.net |

Responsive and Smart Material Development Incorporating Zinc Acrylate

"Smart" materials are designed to undergo significant changes in their properties in response to external stimuli, such as pH, temperature, or light. jchemrev.comacs.org Acrylate-based polymers are foundational to this field, and the incorporation of zinc can impart unique responsive functionalities.

A key example is the development of pH-responsive materials. Researchers have created copolymers of acrylic acid and a zinc-containing monomer that form water-swellable polymers. researchgate.net The ability of these materials to release antimicrobial zinc ions was found to be dependent on the pH of the surrounding environment, demonstrating a "smart" release mechanism. researchgate.net This responsiveness is often tied to the protonation or deprotonation of the carboxylic acid groups within the polymer network in response to pH changes. rsc.org

Ion-imprinted polymers (IIPs) represent another class of smart materials. Scientists have synthesized IIPs using a functional monomer like salicylic (B10762653) acrylate and a crosslinker in the presence of zinc(II) ions, which act as a template. scielo.brperiodikos.com.brredalyc.org After polymerization, the zinc ions are removed, leaving behind cavities that are specifically shaped to selectively re-bind Zn(II) ions from a solution. periodikos.com.brredalyc.org This demonstrates a highly specific chemical responsiveness. The synthesis involves the polymerization of a Zn(II)-salicylic acrylate complex with a crosslinking agent, initiated by heat. scielo.brredalyc.org

The development of stimuli-responsive hydrogels is a major area of research. rsc.org Hydrogels synthesized from acrylic acid and its derivatives can exhibit changes in swelling or drug release in response to pH and temperature. jchemrev.com While not always containing zinc, these systems show the versatility of the acrylate backbone. For instance, a hydrogel nanocomposite made by copolymerizing acrylic acid and N-isopropyl acrylamide demonstrated dual pH and temperature responsiveness for controlled release applications. jchemrev.com The integration of zinc into such systems, as seen in rechargeable zinc-ion batteries that use sodium polyacrylate hydrogel electrolytes, points to the potential for creating multifunctional, electro-responsive smart materials. rsc.org

Table 3: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Zinc acrylate, Zinc diacrylate |

| Poly(methyl methacrylate) | PMMA |

| Itaconic acid | 2-methylenesuccinic acid |

| Salicylic acrylate | - |

| Ethylene glycol dimethacrylate | EGDMA |

| N-isopropyl acrylamide | NIPAAm |

| Poly(3,4-ethylenedioxythiophene) | PEDOT |

| Polycaprolactone | PCL |

| Polylactic acid | PLA |

| Hydroxyapatite | HAp |

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis and Polymerization Monitoring

Fourier Transform Infrared (FTIR) and Raman spectroscopy are indispensable tools for identifying functional groups and confirming the chemical structure of zinc acrylate. These techniques are also crucial for monitoring polymerization processes. Changes in the vibrational modes, particularly those associated with the acrylate double bond (C=C) and carbonyl group (C=O), can indicate the extent of polymerization.

FTIR Spectroscopy: Typically, FTIR spectra of acrylate polymers show characteristic absorption bands for C=O stretching (around 1700-1730 cm⁻¹) and C=C stretching (around 1630-1640 cm⁻¹). The disappearance or significant reduction in the intensity of the C=C stretching band, along with the appearance or intensification of single-bond C-C and C-H stretching vibrations, signifies successful polymerization acs.orgjkps.or.kracs.org. FTIR can also detect the presence of zinc-oxygen bonds, though these are often weak or masked by other vibrations.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing complementary vibrational information. It is particularly useful for monitoring the C=C double bond, which typically shows a strong band in Raman spectra that diminishes as polymerization proceeds spectroscopyonline.commdpi.com. Real-time Raman spectroscopy allows for the in-situ tracking of polymerization kinetics by observing the change in peak intensities over time acs.orgmdpi.com.

Table 1: Characteristic Vibrational Bands for Acrylate Monomers and Polymers

| Technique | Functional Group | Monomer (cm⁻¹) | Polymer (cm⁻¹) | Reference |

| FTIR | C=O (ester) | ~1720-1730 | ~1700-1730 | acs.orgjkps.or.kr |

| FTIR | C=C (alkene) | ~1630-1640 | Weak/Absent | acs.orgjkps.or.kr |

| Raman | C=C (alkene) | ~1640 | Weak/Absent | acs.orgmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of zinc acrylate and its polymers, including the arrangement of atoms, bonding, and stereochemistry.

Solution-State NMR: ¹H and ¹³C NMR are routinely used for soluble acrylate polymers. ¹H NMR provides information on the types and environments of protons, while ¹³C NMR reveals the carbon backbone. Chemical shifts and coupling patterns can confirm the presence of specific monomer units and the extent of polymerization by observing the changes in the vinyl proton signals of the monomer and the appearance of signals corresponding to the saturated polymer backbone kobv.deacs.org. For zinc acrylate itself, solution NMR can be challenging due to potential insolubility or complexation with solvents.

Solid-State NMR: For insoluble or cross-linked polymers, solid-state NMR techniques such as Magic Angle Spinning (MAS) NMR are employed. These methods can provide information on the local structure, chain mobility, and interactions within the solid material acs.orgacs.orgox.ac.ukmdpi.com. Heteronuclear correlation (HETCOR) experiments can reveal spatial proximity between different nuclei, aiding in structural assignment and understanding intermolecular interactions acs.org.

X-ray Diffraction (XRD) for Crystallographic and Morphological Analysis

XRD is vital for determining the crystalline structure, phase purity, and crystallite size of zinc acrylate and its polymeric materials.

Crystallographic Analysis: For crystalline zinc acrylate, XRD patterns will exhibit sharp diffraction peaks corresponding to specific crystal lattice planes. The positions and intensities of these peaks allow for the identification of the crystalline phase and comparison with known standards. For polymers, XRD can reveal the degree of crystallinity, the presence of amorphous regions, and the orientation of polymer chains nih.govresearchgate.net.

Morphological Information: While primarily a crystallographic technique, XRD can indirectly provide morphological insights, such as crystallite size, through peak broadening analysis (e.g., using the Scherrer equation or Williamson-Hall method) researchgate.netresearchgate.netekb.eg.

Electron Microscopy (SEM, TEM, STEM) for Morphological and Nanostructural Investigation

Electron microscopy techniques offer direct visualization of the surface morphology, particle size, and nanostructure of zinc acrylate-based materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography and morphology of samples. It is used to observe the shape, size, and distribution of particles or features in zinc acrylate powders or films nih.govresearchgate.netresearchgate.netmdpi.comsphinxsai.com.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the imaging of internal structures, nanoparticles, and detailed morphology. It is used to examine the size, shape, and aggregation state of nanoscale features within zinc acrylate materials nih.govresearchgate.netmdpi.comsphinxsai.com.

Scanning Transmission Electron Microscopy (STEM): STEM combines features of both SEM and TEM, providing high-resolution imaging and elemental analysis (e.g., via Energy Dispersive X-ray Spectroscopy - EDS) of nanostructures mdpi.com.

Table 2: Electron Microscopy Applications in Zinc Acrylate Characterization

| Technique | Primary Information Gained | Typical Sample State | Key Applications | Reference |

| SEM | Surface topography, morphology, particle size distribution | Powders, Films | Visualizing particle shape, surface features, material aggregation | researchgate.netresearchgate.net |

| TEM | Internal structure, nanoparticle morphology, size | Thin Films, Suspensions | High-resolution imaging of nanoscale features, crystal lattice (HRTEM) | nih.govmdpi.com |

| STEM | High-resolution imaging, elemental mapping | Thin Films, Suspensions | Correlating morphology with elemental composition, detailed nanostructure analysis | mdpi.com |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution (MWD) of polymers.

MWD Analysis: GPC separates polymer chains based on their hydrodynamic volume. By calibrating with standards of known molecular weight, GPC can determine parameters such as the number-average molecular weight (), weight-average molecular weight (), and dispersity () nih.govresearchgate.netshimadzu.czresearchgate.netlabrulez.com. These parameters are critical as they significantly influence the physical and mechanical properties of the polymer. A narrow MWD (low dispersity) generally indicates a more controlled polymerization process nih.govresearchgate.net.

Thermal Analysis Techniques (TGA, DSC) for Reaction Kinetics and Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal behavior and stability of zinc acrylate and its polymers.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, typically under a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components or moisture researchgate.nettainstruments.comacs.orgmdpi.com. For polymers, TGA can reveal degradation onset temperatures, stages of decomposition, and the char residue, providing insights into the polymer's resistance to heat. Kinetic analysis of thermal decomposition can also be performed using TGA data mdpi.comcsic.es.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as glass transitions (), melting points (), and crystallization temperatures (). For polymerization reactions, DSC can monitor the curing process by detecting the exothermic heat of reaction researchgate.netmdpi.com. It can also provide information on reaction kinetics and thermal stability researchgate.nettainstruments.commdpi.commdpi.com.

Table 3: Thermal Analysis Data for Acrylate-Based Materials (Illustrative)

| Technique | Parameter Measured | Typical Observation for Acrylate Polymers | Reference |

| TGA | Decomposition Temperature () | Varies based on polymer structure, often > 250°C for stable polymers. | researchgate.netacs.org |

| TGA | Weight Loss Profile | Multiple stages of decomposition may occur, indicating different bond cleavages. | researchgate.netmdpi.com |

| DSC | Glass Transition Temperature () | Typically in the range of 50-150°C, depending on side chains and crosslinking. | acs.orgmdpi.com |

| DSC | Heat of Polymerization | Exothermic peak observed during curing of acrylate monomers. | mdpi.com |

Rheological Characterization of Polymer Solutions and Melts

Rheology studies the flow and deformation of materials, providing critical insights into the processing behavior of polymer solutions and melts.

Viscosity and Viscoelasticity: Rheological measurements, such as steady shear viscosity and oscillatory shear tests, are used to characterize the flow behavior of polymer solutions and melts. Viscosity is influenced by factors like molecular weight, concentration, temperature, and shear rate researchgate.netuth.grthermofisher.commdpi.com. Polymers typically exhibit non-Newtonian behavior, often showing shear-thinning (viscosity decreases with increasing shear rate) uth.gr.

Processing Behavior: Understanding rheological properties is essential for optimizing processing techniques like extrusion, molding, and coating. For instance, the melt elasticity and viscosity of filled polymer systems can affect die swell and processing stability researchgate.net. The Cox-Merz rule often relates steady-state shear viscosity to complex viscosity from oscillatory tests, providing a comprehensive view of viscoelastic behavior thermofisher.com.

Theoretical and Computational Studies of Zinc Acrylate Systems

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of zinc acrylate (B77674) and related species. DFT methods allow researchers to model the electron distribution, bond energies, and charge transfer within the molecule, offering a microscopic understanding of its chemical behavior. For instance, studies on zinc methacrylate (B99206) (ZMA), a close analogue, have employed DFT to investigate decomposition mechanisms, providing insights into the activation energies associated with different degradation pathways mdpi.com. These calculations can reveal how the zinc ion influences the electronic environment of the acrylate moiety, affecting its susceptibility to various chemical reactions. Furthermore, DFT has been utilized to study the electronic states and structures of zinc clusters and complexes, providing a basis for understanding bonding characteristics and potential catalytic activities in zinc-containing systems nih.govnih.govresearchgate.net. By analyzing the molecular orbitals and charge densities, researchers can identify potential reaction sites and predict the molecule's propensity to undergo polymerization or other transformations.

Molecular Dynamics (MD) Simulations of Polymerization and Network Formation

Molecular Dynamics (MD) simulations are powerful tools for understanding the dynamic processes involved in the polymerization of zinc acrylate and the subsequent formation of polymer networks. These simulations track the motion of atoms and molecules over time, allowing for the study of reaction kinetics, chain growth, and the evolution of network structures. Research involving zinc methacrylate (ZMA) has utilized MD to investigate phenomena such as water solubility and permeability within polymer matrices containing ZMA units, highlighting the influence of ZMA on the material's interaction with its environment mdpi.com. Studies on related (meth)acrylate systems demonstrate the application of MD in simulating polymerization processes, including chain propagation and crosslinking, which are crucial for understanding network topology and material properties researchgate.netmedcraveonline.comuva.nl. For example, MD can model how monomers assemble into polymer chains and how crosslinking agents, potentially including zinc-containing species, lead to the formation of three-dimensional networks medcraveonline.comresearchgate.net. These simulations can provide detailed information about the formation of ionic and covalent crosslinks, contributing to a comprehensive understanding of network development.

Computational Modeling of Zinc Acrylate Interactions with Solvents and Other Monomers